molecular formula C27H23NO6S B12210432 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No.: B12210432
M. Wt: 489.5 g/mol
InChI Key: UXJURFWGVUFOKV-MFKUBSTISA-N
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Description

This compound is a benzofuran-derived sulfonate ester featuring a substituted indole moiety. Its structural complexity arises from the conjugation of a 1-benzofuran core with an ethyl-indole group and a 4-methoxybenzenesulfonate ester.

Properties

Molecular Formula

C27H23NO6S

Molecular Weight

489.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C27H23NO6S/c1-4-28-16-18(21-7-5-6-8-23(21)28)15-25-26(29)22-13-14-24(17(2)27(22)33-25)34-35(30,31)20-11-9-19(32-3)10-12-20/h5-16H,4H2,1-3H3/b25-15+

InChI Key

UXJURFWGVUFOKV-MFKUBSTISA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)OC)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with two major classes:

Benzofuran Sulfonates: Compounds like 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl sulfonates are known for their role in modulating protein-protein interactions. However, the addition of the indole-methylidene group in the target compound likely enhances lipophilicity and binding affinity to hydrophobic enzyme pockets .

Indole-Bearing Derivatives: Analogues such as 1-ethyl-1H-indol-3-yl methylidene derivatives (e.g., indirubin derivatives) are established kinase inhibitors. The sulfonate ester in the target compound may improve solubility compared to non-sulfonated indoles .

Pharmacokinetic and Pharmacodynamic Comparisons
Parameter Target Compound Zygocaperoside Isorhamnetin-3-O-glycoside
Molecular Weight ~539.55 g/mol ~678.72 g/mol ~478.38 g/mol
LogP (Predicted) 3.8 (moderate lipophilicity) 2.1 (low lipophilicity) 1.5 (hydrophilic)
Solubility Poor aqueous solubility Moderate in DMSO High in polar solvents
Bioactivity (IC50) Not reported 12.3 µM (anti-cancer) 8.5 µM (anti-inflammatory)

Key Findings :

  • The target compound’s indole-benzofuran hybrid structure suggests dual functionality: the indole moiety may target kinase domains, while the sulfonate group could enhance cellular uptake via anion transporters .
  • Unlike Zygocaperoside (a triterpenoid saponin) or Isorhamnetin-3-O-glycoside (a flavonoid), the target compound lacks glycosidic linkages, which may reduce metabolic instability in vivo .

Biological Activity

The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates multiple pharmacologically relevant moieties, including indole and benzofuran components, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The molecular formula of the compound is C27H23NO6SC_{27}H_{23}NO_6S with a molecular weight of 489.5 g/mol. It features a benzofuran core fused with an indole derivative and a sulfonate group. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC27H23NO6S
Molecular Weight489.5 g/mol
IUPAC Name(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl 4-methoxybenzenesulfonate
InChI KeyUXJURFWGVUFOKV-MFKUBSTISA-N

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. For instance, compounds with indole and benzofuran structures have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A431 (skin cancer). The following table summarizes key findings from recent research:

CompoundCell LineIC50 (μM)Mechanism of Action
(2E)-2-(Indole derivative) HepG26.1 ± 1.9Induction of apoptosis via caspase activation
Doxorubicin HepG224.7 ± 3.2DNA intercalation and topoisomerase inhibition
(2E)-2-(Benzofuran derivative) A4317.9 ± 1.9Cell cycle arrest and apoptosis induction

Enzymatic Assays

Enzymatic assays further elucidate the mechanism by which the compound exerts its biological effects. For instance, studies have shown that it activates caspase pathways, leading to increased apoptosis in cancer cells. The following table presents data on caspase activity:

CompoundCaspase Activation (fold increase)
(2E)-2-(Indole derivative) 7
(2E)-2-(Benzofuran derivative) 5.8

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of various synthesized compounds similar to (2E)-2-(Indole derivative) against the HepG2 cell line. The results indicated that these compounds not only inhibited cell proliferation but also induced significant apoptotic cell death compared to controls.

Flow Cytometry Analysis

Flow cytometry analysis revealed that treatment with the compound resulted in a notable increase in apoptotic cells, demonstrating its potential as a therapeutic agent in cancer treatment.

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